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tert-butyl N-Boc-4-methylene-L-

prolinate

Cat. No.: B8307826

Get Quote

Proline, the only proteinogenic amino acid with a secondary amine, imparts a unique rigid

structure to peptide backbones, making it a critical residue for defining protein architecture and

function.[1][2] Consequently, synthetic proline analogs that introduce further conformational

constraints or provide vectors for novel functionalization are highly prized tools in medicinal

chemistry and drug discovery. Among these, derivatives of 4-methylene-L-proline have

emerged as exceptionally versatile building blocks.

This guide focuses on tert-butyl (2S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-

carboxylate, a doubly protected form of 4-methylene-L-proline. This compound, often referred

to in literature as Boc/tBu-protected 4-methyleneproline, leverages two key protecting groups:

the N-terminal tert-butyloxycarbonyl (Boc) group and the C-terminal tert-butyl (tBu) ester. This

strategic protection renders the core amino acid stable to a wide range of reaction conditions

while priming the exocyclic methylene group for a diverse array of chemical transformations. Its

utility is exemplified by its role as a key precursor in the synthesis of potent antiviral agents,

including the Hepatitis C drug Ledipasvir.[3]
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Molecular Structure and Physicochemical
Properties
The structure of tert-butyl N-Boc-4-methylene-L-prolinate is characterized by the proline

ring, an N-Boc protecting group, a C-terminal tert-butyl ester, and a reactive exocyclic double

bond at the C4 position.

Core Structural Features:
Proline Scaffold: Provides a conformationally restricted cyclic backbone.[1]

N-Boc Group: A robust, acid-labile protecting group for the amine, stable to most bases and

nucleophiles.[4][5] It is typically removed under moderate to strong acidic conditions, such as

with trifluoroacetic acid (TFA).[6][7]

tert-Butyl Ester: Protects the carboxylic acid. Like the N-Boc group, it is cleaved under strong

acidic conditions, often concurrently with the Boc group during the final deprotection step in

peptide synthesis.[8][9]

4-Methylene Group: An exocyclic alkene that serves as a versatile chemical handle for a

variety of synthetic transformations, including hydrogenation, cycloaddition, and cross-

coupling reactions.[1][10]

Physicochemical Data Summary
The properties listed below are for the closely related and commercially available N-Boc-4-

methylene-L-proline, the free acid precursor to the tert-butyl ester.
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Property Value

Synonyms

Boc-4-methylene-L-proline, (S)-4-

Methylenepyrrolidine-1,2-dicarboxylic acid 1-

tert-butyl ester

CAS Number 84348-38-9

Molecular Formula C₁₁H₁₇NO₄

Molecular Weight 227.26 g/mol

Appearance White to beige solid

Melting Point 110-115 °C

Optical Rotation [α]D²² = -36 ± 2º (c=1 g/100mL in CHCl₃)

Storage Conditions 0-8°C

(Data sourced from Chem-Impex[11])

Synthesis of the 4-Methylene-L-proline Scaffold
The most common and practical synthetic routes to N-Boc-4-methylene-L-proline and its esters

begin with the readily available and inexpensive chiral building block, (2S,4R)-4-hydroxy-L-

proline. The general strategy involves protection of the amine and acid functionalities, oxidation

of the C4 hydroxyl group to a ketone, and subsequent olefination to install the methylene

group.
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Synthesis Workflow

1. (2S,4R)-4-Hydroxy-L-proline

2. N-Boc, O-Me Protection

 (Boc)₂O, NaHCO₃ then
 SOCl₂, MeOH

3. N-Boc-trans-4-Hydroxy-L-proline methyl ester

4. Oxidation (e.g., Swern, Dess-Martin)

5. N-Boc-4-oxo-L-proline methyl ester

6. Wittig Olefination

 CH₃PPh₃Br, KOtBu

7. N-Boc-4-methylene-L-proline methyl ester

8. Saponification (Optional)

 LiOH or NaOH

9. N-Boc-4-methylene-L-proline

Click to download full resolution via product page

Caption: General synthetic workflow for N-Boc-4-methylene-L-proline derivatives.
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Detailed Experimental Protocol: Synthesis of (2S)-N-tert-
butoxycarbonyl-4-methylene proline methyl ester
This protocol is adapted from procedures described in the literature for the synthesis of 4-

substituted proline derivatives.[12]

Step 1: Synthesis of N-Boc-4-oxo-L-proline methyl ester (from N-Boc-trans-4-Hydroxy-L-proline

methyl ester)

To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous

dichloromethane (DCM) at -78°C under an inert atmosphere (N₂ or Ar), add dimethyl

sulfoxide (DMSO, 2.2 eq) followed by the dropwise addition of oxalyl chloride (1.1 eq).

Stir the reaction mixture at -78°C for 30 minutes.

Add triethylamine (TEA, 5.0 eq) dropwise, and allow the reaction to warm to room

temperature over 1 hour.

Quench the reaction with water and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes

gradient) to yield N-Boc-4-oxo-L-proline methyl ester as a solid.[13][14]

Step 2: Wittig Reaction to form (2S)-N-tert-butoxycarbonyl-4-methylene proline methyl ester

Suspend methyltriphenylphosphonium bromide (CH₃PPh₃Br, 2.0 eq) in anhydrous

tetrahydrofuran (THF) at room temperature under an inert atmosphere.

Add potassium tert-butoxide (KOtBu, 2.0 eq) portion-wise. The mixture will turn a

characteristic bright yellow, indicating ylide formation. Stir for 1 hour.

Cool the ylide solution to -10°C.
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Add a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF dropwise to

the ylide solution.

Allow the reaction to stir at -10°C for 30 minutes and then warm to room temperature, stirring

for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting

material.

Quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purify the residue by flash column chromatography to afford the desired product, (2S)-N-tert-

butoxycarbonyl-4-methylene proline methyl ester.[12]

Reactivity and Strategic Applications
The synthetic power of the 4-methylene-proline scaffold lies in the reactivity of its exocyclic

double bond, which serves as a gateway to a wide range of C4-functionalized proline analogs.

Key Synthetic Transformations

N-Boc-4-methylene-
L-prolinate

N-Boc-4-methyl-
L-proline Derivative

 Hydrogenation
(H₂, Pd/C)

N-Boc-4-(hydroxymethyl)-
L-proline Derivative

 Hydroboration-
Oxidation

N-Boc-5-azaspiro[2.4]heptane
Derivative

 Cyclopropanation

N-Boc-4-(arylmethyl)-
L-proline Derivative

 Suzuki Coupling
(via organoborane)
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Caption: Key reactions of the 4-methylene group for diversification.

Hydrogenation: Catalytic hydrogenation of the double bond, typically using palladium on

carbon (Pd/C), provides access to 4-methylproline derivatives. The stereochemical outcome

of this reduction can be influenced by the reaction conditions and the stereochemistry of the

proline ring.[12]

Hydroboration and Suzuki Cross-Coupling: The methylene group can be functionalized via

hydroboration to install an organoborane moiety. This intermediate is not typically isolated

but is used directly in palladium-catalyzed Suzuki cross-coupling reactions with various aryl

halides. This powerful strategy allows for the synthesis of a diverse library of 4-

(arylmethyl)proline derivatives, which are valuable for probing aromatic interactions in

biological systems.[1][15]

Cyclopropanation: The double bond is susceptible to cyclopropanation reactions. This

transformation is crucial for the synthesis of spirocyclic proline analogs, which introduce a

high degree of conformational rigidity. A key example is the formation of the 5-

azaspiro[2.4]heptane core, a critical component of the antiviral drug Ledipasvir.[3]

Peptide Synthesis: As a non-natural amino acid, Boc-4-methylene-L-proline is used as a

building block in peptide synthesis to create novel peptides with enhanced stability or

bioactivity.[11] The rigid structure can enforce specific secondary structures, such as β-turns,

which are often critical for biological recognition.

Spectroscopic Characterization
The following represents typical NMR data for N-Boc protected 4-methylene proline methyl

ester. Note that the presence of rotamers due to restricted rotation around the N-Boc amide

bond can lead to the appearance of doubled signals in both ¹H and ¹³C NMR spectra.[12][16]
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Nucleus
Chemical Shift (δ, ppm)
and Multiplicity

Assignment

¹H NMR ~4.9-5.1 (m) =CH₂ (vinylic protons)

(CDCl₃) ~4.3-4.5 (m) H-2 (α-proton)

~4.0-4.2 (m) H-5

~3.7 (s) -OCH₃

~2.5-2.9 (m) H-3

~1.4 (s) -C(CH₃)₃ (Boc group)

¹³C NMR ~173 C=O (ester)

(CDCl₃) ~154 C=O (Boc)

~145 =C (quaternary vinylic carbon)

~108 =CH₂ (vinylic carbon)

~80
-C(CH₃)₃ (Boc quaternary

carbon)

~59 C-2 (α-carbon)

~54 C-5

~52 -OCH₃

~38 C-3

~28 -C(CH₃)₃ (Boc methyls)

(Representative data synthesized from literature sources.[12][16])

Case Study: Application in the Synthesis of
Ledipasvir
The significance of the 4-methylene-proline scaffold is powerfully demonstrated by its

application in the industrial synthesis of Ledipasvir, a direct-acting antiviral agent used to treat
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chronic Hepatitis C virus (HCV) infection.

Ledipasvir Synthesis Intermediate Workflow

tert-butyl (S)-4-methyleneprolinate

N-Boc Protection

 (Boc)₂O

N-Boc-tert-butyl
(S)-4-methyleneprolinate

Cyclopropanation

 e.g., Simmons-Smith
or Diazomethane variant

N-Boc-5-azaspiro[2.4]heptane-
6-carboxylic acid derivative

Further Elaboration

Ledipasvir

Click to download full resolution via product page
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Caption: Role of 4-methyleneprolinate in Ledipasvir synthesis.

In the synthesis of Ledipasvir, tert-butyl (S)-4-methyleneprolinate is a key starting material.[3]

The exocyclic double bond undergoes a crucial cyclopropanation reaction to form the

spirocyclic core of the molecule. This rigid, three-dimensional structure is essential for high-

affinity binding to the HCV NS5A protein, thereby inhibiting viral replication. This case study

underscores the power of using conformationally constrained proline analogs to design highly

potent and specific therapeutic agents.

Conclusion
N-Boc-4-methylene-L-proline and its esters are far more than simple protected amino acids;

they are sophisticated synthetic platforms. The strategic placement of the 4-methylene group

on the rigid proline scaffold provides a focal point for a remarkable diversity of chemical

transformations. From simple reductions to complex cross-coupling and cycloaddition

reactions, this building block enables chemists to rapidly access novel C4-substituted proline

analogs. For researchers in drug discovery and peptide science, these derivatives offer a

powerful toolkit to modulate peptide conformation, enhance metabolic stability, and introduce

new pharmacophoric elements, as successfully demonstrated in the development of next-

generation antiviral therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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